molecular formula C23H23N5O5S B11070197 ethyl (2E)-3-amino-2-({[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate

ethyl (2E)-3-amino-2-({[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate

Cat. No.: B11070197
M. Wt: 481.5 g/mol
InChI Key: SOPZICWIGLOODA-SXCYSVFYSA-N
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Description

ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE is a complex organic compound that features a triazole ring, a nitrobenzyl group, and an ethyl ester

Preparation Methods

The synthesis of ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Ethyl Ester: The esterification reaction involves the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

    Final Coupling: The final step involves coupling the triazole derivative with the nitrobenzyl and ethyl ester groups under suitable conditions, often using a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amines, substituted triazoles, and carboxylic acids.

Scientific Research Applications

ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in drug design, making it a potential candidate for developing new pharmaceuticals with antimicrobial, antifungal, and anticancer properties.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Materials Science: The unique structural features of the compound make it suitable for use in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.

Comparison with Similar Compounds

ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE can be compared with other similar compounds such as:

    Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives are widely studied for their pharmacological properties.

    Nitrobenzyl Compounds: Nitrobenzyl derivatives are known for their use in photolabile protecting groups and as intermediates in organic synthesis.

    Ethyl Esters: Ethyl esters are commonly used in organic synthesis as intermediates and protecting groups.

The uniqueness of ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE lies in its combination of these functional groups, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C23H23N5O5S

Molecular Weight

481.5 g/mol

IUPAC Name

ethyl (E)-2-ethanimidoyl-3-hydroxy-4-[[5-[(4-nitrophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]but-2-enoate

InChI

InChI=1S/C23H23N5O5S/c1-3-33-22(30)21(15(2)24)19(29)14-34-23-26-25-20(27(23)17-7-5-4-6-8-17)13-16-9-11-18(12-10-16)28(31)32/h4-12,24,29H,3,13-14H2,1-2H3/b21-19+,24-15?

InChI Key

SOPZICWIGLOODA-SXCYSVFYSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\CSC1=NN=C(N1C2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=N)C

Canonical SMILES

CCOC(=O)C(=C(CSC1=NN=C(N1C2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-])O)C(=N)C

Origin of Product

United States

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